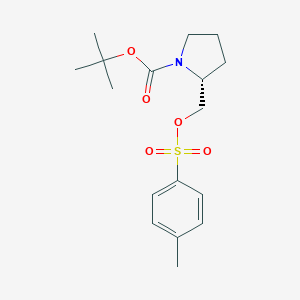

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.

Addition of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The tosyloxy group in ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where the tosyloxy group is replaced by a nucleophile.

Reduction Reactions: The compound can undergo reduction reactions to remove the tosyloxy group and form the corresponding alcohol.

Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups into the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Applications De Recherche Scientifique

Organic Synthesis

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is primarily used as an intermediate in the synthesis of complex organic molecules. It serves as a versatile building block for the preparation of various pharmaceuticals and agrochemicals. The presence of the tosyl group makes it an excellent precursor for nucleophilic substitution reactions, enhancing its utility in synthetic pathways.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit antimicrobial properties. The unique structural features of this compound may enhance its efficacy against certain bacterial strains due to improved lipophilicity and membrane permeability .

- Antitumor Potential : Research indicates that similar pyrrolidine compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells require further investigation but present promising avenues for drug development .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of pyrrolidine derivatives in models of neurodegenerative diseases, suggesting that compounds like this compound may modulate neurotransmitter systems or exhibit antioxidant properties .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrrolidine derivatives found that those with structural similarities to this compound exhibited significant antibacterial activity against common pathogens. The research indicated that modifications to the substituents could enhance activity, making this compound a candidate for further exploration in antibiotic development .

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal demonstrated that certain pyrrolidine derivatives could inhibit tumor growth in vitro. This compound was included in preliminary screenings, showing potential for further development as an antitumor agent due to its structural characteristics conducive to biological activity .

Mécanisme D'action

The mechanism of action of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its ability to act as a reactive intermediate in chemical reactions. The tosyloxy group is a good leaving group, which makes the compound highly reactive in nucleophilic substitution reactions. The pyrrolidine ring provides structural rigidity and can interact with various molecular targets, influencing the compound’s reactivity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.

tert-Butyl 2-((methanesulfonyloxy)methyl)pyrrolidine-1-carboxylate: A similar compound with a methanesulfonyloxy group instead of a tosyloxy group.

tert-Butyl 2-((bromomethyl)pyrrolidine-1-carboxylate: A similar compound with a bromomethyl group instead of a tosyloxy group.

Uniqueness

®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry (R-configuration) and the presence of the tosyloxy group, which provides distinct reactivity compared to other similar compounds. The stereochemistry can influence the compound’s interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, identified by its CAS number 128510-88-3, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a tosylate moiety, and a carboxylate functionality, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 355.45 g/mol. The compound's structure includes a pyrrolidine ring substituted with a tosyl group and a tert-butyl ester, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 355.45 g/mol |

| CAS Number | 128510-88-3 |

| Chemical Class | Pyrrolidine derivative |

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, pyrrolidine derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. The presence of the tosyl group may enhance the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

2. Antitumor Potential

Pyrrolidine derivatives have been investigated for their antitumor activities. Research has demonstrated that certain pyrrolidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound exerts antitumor effects remain to be elucidated.

3. Neuroprotective Effects

Some studies suggest that pyrrolidine derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Compounds that modulate neurotransmitter systems or exhibit antioxidant properties are considered promising candidates for further investigation in this area.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have provided insights into its potential activities:

Case Study 1: Antimicrobial Activity

A study on pyrrolidine derivatives indicated that modifications on the nitrogen atom significantly impact antibacterial potency against E. coli and S. aureus. The presence of electron-withdrawing groups like tosyl enhances activity due to increased stability and interaction with bacterial cell membranes.

Case Study 2: Antitumor Activity

Research involving structurally similar pyrrolidines revealed that certain derivatives inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests that this compound could be explored for similar mechanisms.

Propriétés

IUPAC Name |

tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVOPDINJSHSBZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471947 | |

| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128510-88-3 | |

| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.